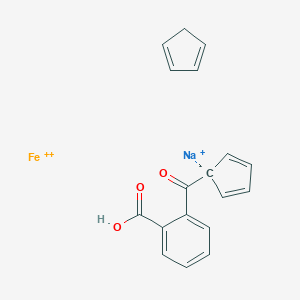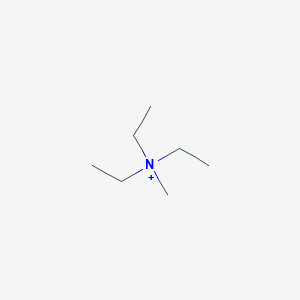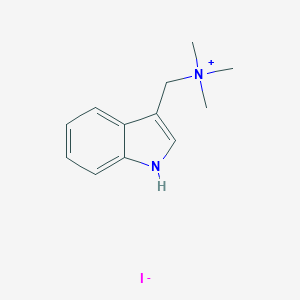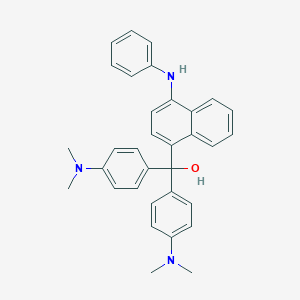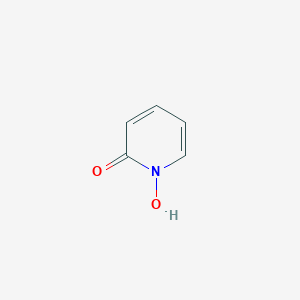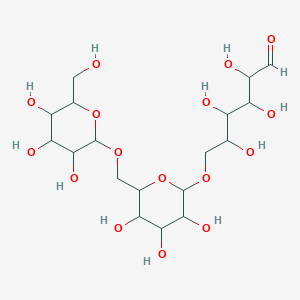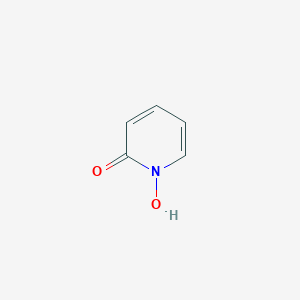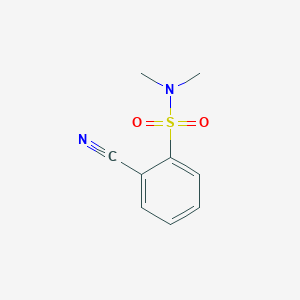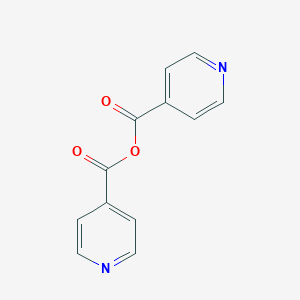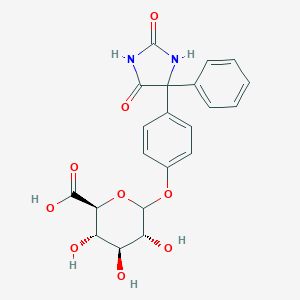
4-Hydroxyphenytoin glucuronide
描述
4-Hydroxyphenytoin glucuronide is a primary metabolite involved in the metabolic disorder called the phenytoin (antiarrhythmic) action pathway . It’s a metabolite of phenytoin, an anticonvulsant drug used in the prophylaxis and control of various types of seizures .
Synthesis Analysis
The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The cofactor UDPGA is widely distributed in the body, especially the liver. Fifteen UGT isoforms have been identified as responsible for human glucuronidation .Molecular Structure Analysis
The molecular formula of 4-Hydroxyphenytoin glucuronide is C21H20N2O9 . It’s a heterocyclic aromatic compound containing an imiazolidinedione moiety substituted by a phenyl group .Chemical Reactions Analysis
Hydroxyphenytoin can be metabolized by CYP2C19, CYP3A5, CYP2C9, CYP3A4, CYP3A7, CYP2B6, and CYP2D6 to a phenytoin catechol metabolite or undergo glucuronidation by UGT1A6, UGT1A9, UGT1A1, and UGT1A4 to a glucuronide metabolite that can be eliminated in the urine .Physical And Chemical Properties Analysis
4-Hydroxyphenytoin glucuronide is an extremely weak basic (essentially neutral) compound .科学研究应用
Metabolism and Pharmacokinetics
4-Hydroxyphenytoin glucuronide is a significant metabolite of phenytoin, an antiepileptic drug, in the human body. It's primarily formed through the action of UDP-glucuronosyltransferase (UGT) enzymes in the liver. The stereoselective formation of 4-Hydroxyphenytoin glucuronide, specifically the (S)-4′-HPPH O-glucuronide, is predominant in human liver microsomes, catalyzed mainly by UGT1A1, UGT1A9, and UGT2B15. This process exhibits considerable variability among individuals, which can influence the pharmacokinetics and efficacy of phenytoin treatment (Nakajima et al., 2007).
Herb-Drug Interactions
Studies have also shown that the pharmacokinetics of phenytoin and its metabolites, including 4-Hydroxyphenytoin glucuronide, can be significantly influenced by herb-drug interactions. For instance, the concurrent administration of Rheum palmatum, a commonly used herb in Chinese medicine, with phenytoin, was found to substantially decrease the bioavailability of phenytoin and its glucuronide metabolites. This interaction suggests the potential impact of herbal treatments on the metabolism and efficacy of certain drugs (Chi et al., 2012).
Genetic Polymorphisms
The extent of the formation of 4-Hydroxyphenytoin glucuronide also exhibits variability due to genetic polymorphisms in UGT enzymes. This variability has been studied in relation to interindividual differences in phenytoin metabolism and its potential toxic reactions. Such studies are crucial in understanding personalized medicine approaches for optimizing drug therapy based on genetic makeup (Yamanaka et al., 2005).
属性
IUPAC Name |
(2S,3S,4S,5R)-6-[4-(2,5-dioxo-4-phenylimidazolidin-4-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O9/c24-13-14(25)16(17(27)28)32-18(15(13)26)31-12-8-6-11(7-9-12)21(10-4-2-1-3-5-10)19(29)22-20(30)23-21/h1-9,13-16,18,24-26H,(H,27,28)(H2,22,23,29,30)/t13-,14-,15+,16-,18?,21?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKZSJKDMUDIE-MXYJCWFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968608 | |
| Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxyphenytoin glucuronide | |
CAS RN |
53819-79-7 | |
| Record name | 5-Phenyl-5-(4-hydroxyphenyl)hydantoin glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053819797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,5-Dihydroxy-4-phenyl-4H-imidazol-4-yl)phenyl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

